4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]-3-(methylsulfanyl)-1H-pyrazol-5-amine
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Overview
Description
4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine is a synthetic organic compound with potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique molecular structure, featuring both benzenesulfonyl and pyrazol-amine functionalities, renders it a subject of interest for researchers exploring novel chemical reactions and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine typically involves multi-step organic reactions. One common synthetic route is:
Step 1: Synthesis of 1-(4-Methylbenzyl)-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine starting from 4-methylbenzyl hydrazine and methyl thioacetate.
Step 2: Sulfonylation of the intermediate product with benzenesulfonyl chloride under basic conditions (such as using sodium hydroxide or potassium carbonate) to yield the final product.
Industrial Production Methods
For industrial-scale production, the above synthetic route can be optimized by:
Using continuous flow reactors to enhance reaction efficiency.
Employing high-purity reagents to improve yield and purity.
Implementing automated monitoring systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine can undergo various chemical reactions, including:
Oxidation: Reaction with strong oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether solvents.
Substitution: Typical nucleophiles like sodium azide or electrophiles such as alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine has wide-ranging scientific research applications:
Chemistry: As a precursor for synthesizing more complex organic molecules and exploring novel reaction mechanisms.
Biology: As a potential biochemical probe for studying enzyme interactions and inhibition.
Medicine: Investigation as a lead compound in the development of new pharmaceuticals with therapeutic potential against specific diseases.
Industry: Potential use in materials science for developing novel polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine exerts its effects largely depends on its interaction with molecular targets. Key pathways involved include:
Enzyme Inhibition: Binding to active sites of specific enzymes, inhibiting their catalytic activity.
Signal Transduction Modulation: Interference with cellular signaling pathways, altering cellular responses.
Binding Interactions: Forming stable complexes with metal ions or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine: Similar structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
4-(Benzenesulfonyl)-1-(Benzyl)-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine: Similar structure but with a benzyl group instead of a 4-methylphenyl group.
Uniqueness
4-(Benzenesulfonyl)-1-[(4-Methylphenyl)methyl]-3-(Methylsulfanyl)-1H-Pyrazol-5-Amine stands out due to its specific combination of benzenesulfonyl and pyrazol-amine functionalities, which confer unique chemical properties and reactivity
Feel free to delve deeper into any particular section or ask about more details!
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-[(4-methylphenyl)methyl]-5-methylsulfanylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-8-10-14(11-9-13)12-21-17(19)16(18(20-21)24-2)25(22,23)15-6-4-3-5-7-15/h3-11H,12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLTBKLTUSDTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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